molecular formula C13H9ClN2OS2 B2824214 7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291487-05-2

7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2824214
CAS No.: 1291487-05-2
M. Wt: 308.8
InChI Key: BFCRYDKLKSXWID-UHFFFAOYSA-N
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Description

The compound “7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of heterocyclic compound. Heterocyclic compounds are often the objects of research of organic chemists working in intersecting scientific fields .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a method for the synthesis of similar compounds, 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones, was developed by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .


Chemical Reactions Analysis

The reactivity of similar compounds, 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones, in classical electrophilic substitution reactions was studied .

Scientific Research Applications

Anticancer and Antiviral Activities

Synthesis and Cytostatic and Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides :

  • Research has demonstrated the potential of thieno-fused 7-deazapurine ribonucleosides, derived from thieno[2',3':4,5]pyrrolo[2,3-d]pyrimidines and thieno[3',2':4,5]pyrrolo[2,3-d]pyrimidines, showing significant in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines. These compounds also exhibited some level of antiviral activity against HCV, highlighting their therapeutic potential in oncology and antiviral therapy (Tichy et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Synthesis, Reactions, and Biological Study of Some New Thienopyrimidine Derivatives :

  • Thienopyrimidine derivatives have shown to possess remarkable activity towards fungi, bacteria, and inflammation. This underscores their importance in developing new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

Antiproliferative Evaluation

Synthesis and Antiproliferative Evaluation of New Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives :

  • The antiproliferative activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines was investigated, showing promising results in the inhibition of cancer cell growth, making them candidates for further cancer research (Atapour-Mashhad et al., 2017).

Serotonin Receptor Antagonism

Synthesis and Biological Study of Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines :

  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been identified as potent and selective serotonin 5-HT6 receptor antagonists, indicating their potential application in neuropsychiatric and neurodegenerative disorders (Ivachtchenko et al., 2010).

Microwave-Assisted Synthesis

Microwave-assisted Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives :

  • This research highlights the efficiency of microwave irradiation in synthesizing thieno[2,3-d]pyrimidin-4-one derivatives, showcasing an advancement in synthetic methodologies for producing these compounds rapidly and with potentially enhanced yields (Hesse et al., 2007).

Future Directions

The synthetic potential of such azaheterocycles has not yet been exhausted, and year-to-year increase in the search for antitumor drugs based on azolo[1,5-a]pyrimidines can be observed .

Properties

IUPAC Name

7-(3-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-3-2-4-8(14)5-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRYDKLKSXWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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